1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-2-3-14-9(10(12)15)5-8(13-14)7-1-4-16-6-7/h1,4-6H,2-3H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYIZCMGOACPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole derivative class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
- IUPAC Name : 2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboxamide
- Molecular Formula : C10H10FN3OS
- Molecular Weight : 239.26 g/mol
- CAS Number : 2098103-84-3
The structure features a pyrazole ring, a thiophene group, and a fluoroethyl substituent, which may influence its biological interactions and pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluoroethyl group can enhance lipophilicity and facilitate cellular uptake, potentially leading to increased efficacy against specific biological pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The mechanism involves modulation of apoptotic pathways and inhibition of key signaling cascades involved in tumor growth.
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| FaDu (hypopharyngeal) | 15 | Apoptosis induction | |
| MCF-7 (breast) | 20 | Caspase activation |
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown potential as an anti-inflammatory agent . It may inhibit pro-inflammatory cytokines and modulate immune responses, thereby offering therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole | Anticancer | Chlorine substituent affects reactivity |
| 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole | Antimicrobial | Furan ring confers different properties |
Case Studies
Several case studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methodologies : Various synthetic routes have been explored, including nucleophilic substitutions and coupling reactions involving thiophene derivatives.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and toxicity profiles of the compound. Results indicate favorable absorption and distribution characteristics.
Safety and Toxicology
Toxicological evaluations suggest that while the compound exhibits significant biological activity, it also necessitates careful assessment for potential side effects. Long-term studies are required to fully elucidate its safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluoroethyl vs. Propargyl ( vs. 14): The fluoroethyl group in the target compound offers moderate lipophilicity and stability compared to the propargyl group, which may lead to undesired reactivity in biological systems .
- Carboxamide vs. Carboxylic Acid ( vs. 19): The carboxamide group in the target compound supports hydrogen bonding, while the carboxylic acid in ’s analog increases polarity and acidity, altering bioavailability .
Physicochemical and Stability Profiles
- Lipophilicity: The fluoroethyl group (logP ~1.5 estimated) balances solubility and membrane permeability, whereas the trifluoromethyl group in ’s compound increases logP (~2.8), favoring CNS penetration .
- Stability: The target compound is noted for long-term storage stability, likely due to the inert fluoroethyl group. In contrast, propargyl-containing analogs () may degrade under oxidative conditions .
Preparation Methods
Preparation of the Pyrazole Core
The pyrazole ring is commonly synthesized via the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. According to the literature, the reaction of hydrazine with β-cyano ketones or diketones under basic conditions leads to pyrazole formation with regioselectivity influenced by the choice of base and solvent.
A representative synthetic route for thiophene-substituted pyrazoles involves:
- Formation of hydrazone intermediates via Japp-Klingemann reaction of arenediazonium salts with ethyl 2-chloro-3-oxobutanoate.
- Condensation of hydrazones with 3-oxo-3-(2-thienyl)propionitrile under triethylamine base in tert-butanol at 30 °C, yielding 5-thiophene-pyrazoles with yields up to 73% when hydrazone is added portionwise (Table 1).
| Entry | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NaOEt | EtOH (abs) | RT | 21 |
| 2 | tBuOK | THF (dry) | RT | 22 |
| 3 | LiHMDS | THF (dry) | -78 °C to RT | Decomposed |
| 4 | NaH | THF (dry) | 0 °C to RT | 39 |
| 5 | NaH + crown | THF (dry) | RT | 36 |
| 6 | Et3N | tBuOH | 30 °C | 57 |
| 7 | Et3N (portionwise) | tBuOH | 30 °C | 73 |
Introduction of the Thiophene Group
The thiophene substituent is introduced either by using thiophene-containing starting materials or by cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings on halogenated pyrazoles.
- Bromination of the thiophene ring at position 5 using N-bromosuccinimide (NBS) in DMF is regioselective and efficient, producing bromo-thiophene intermediates that can be isolated by precipitation.
- Subsequent hydrolysis of nitrile groups to carboxylic acids is performed under mild conditions (potassium hydroxide in methanol at room temperature) to avoid side reactions.
- The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride in toluene, which is then used for amide coupling.
Installation of the 2-Fluoroethyl Group
The 2-fluoroethyl substituent on the pyrazole nitrogen is typically introduced via nucleophilic substitution reactions using fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).
- This alkylation step is carried out on the pyrazole nitrogen under controlled conditions to ensure selective N-alkylation without affecting other functional groups.
- The reaction conditions are optimized to achieve high regioselectivity and yield.
Formation of the Carboxamide Group
The carboxamide moiety at the 5-position of the pyrazole is introduced through amide bond formation:
- The carboxylic acid intermediate derived from the hydrolysis of nitrile or other precursors is converted to an acyl chloride using thionyl chloride.
- The acyl chloride is then reacted with appropriate amines (including 2-fluoroethylamine derivatives or others) in the presence of a base such as triethylamine, typically in dichloromethane at low temperature (0 °C to room temperature).
- The reaction mixture is stirred for extended periods (e.g., 16 h) to ensure complete conversion.
- The amide product is purified by flash chromatography, yielding the target compound with moderate to good yields (e.g., 36% for some derivatives).
Alternative One-Pot and Regioselective Methods
Recent advances have demonstrated the use of trichloromethyl enones as starting materials for the regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which could be adapted for this compound:
- Using arylhydrazine hydrochlorides with trichloromethyl enones leads to the 1,3-regioisomer, while free hydrazines favor the 1,5-regioisomer.
- The trichloromethyl group serves as a precursor for the carboxyalkyl moiety via methanolysis steps.
- This methodology achieves moderate to excellent yields (41–97%) and allows regioselective preparation of pyrazole carboxamides, potentially including derivatives like 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide.
Summary Table of Key Steps and Conditions
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazone + β-cyano ketone, Et3N, tBuOH, 30 °C | 57–73 | Portionwise addition improves yield |
| Thiophene bromination | NBS, DMF | High | Regioselective at position 5 on thiophene |
| Hydrolysis to carboxylic acid | KOH, MeOH, RT | High | Mild conditions to avoid nitrile hydrolysis |
| Acyl chloride formation | SOCl2, toluene, reflux | ~98 | Efficient conversion |
| Amide coupling | Amine, Et3N, DCM, 0 °C to RT, 16 h | 36–85 | Purification by flash chromatography |
| N-alkylation (2-fluoroethyl) | 2-fluoroethyl halide, base | Moderate to high | Selective N-alkylation |
| One-pot regioselective method | Trichloromethyl enones + hydrazines, MeOH, reflux | 41–97 | Regioselectivity controlled by hydrazine type |
Q & A
Q. Advanced Optimization Strategies
- Temperature Control : Maintain 60–80°C during cyclocondensation to balance yield (70–85%) and purity. Higher temperatures risk decomposition of the fluorinated moiety .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thiophene functionalization .
- Solvent Systems : Use polar aprotic solvents (DMF, DMSO) for cyclization; switch to dichloromethane for amidation to minimize side reactions .
How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluoroethyl protons at δ 4.5–5.0 ppm; thiophene protons at δ 7.1–7.5 ppm) .
- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹; thiophene C-S vibrations at 600–700 cm⁻¹ .
Q. Advanced Techniques for Ambiguity Resolution
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., regiochemistry of pyrazole substituents) .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns of fluorine (¹⁹F) and sulfur (³²S) to confirm molecular formula .
What preliminary biological screening approaches are appropriate for evaluating its therapeutic potential?
Q. Basic Screening
- In Vitro Assays : Test enzyme inhibition (e.g., COX-2, kinase targets) at 10–100 µM concentrations. Fluorinated pyrazoles often show anti-inflammatory activity .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. Advanced Mechanistic Studies
- Molecular Docking : Compare binding affinity with co-crystallized targets (e.g., COX-2 PDB: 1CX2) to identify key interactions (fluorine-thiophene π-stacking) .
- Metabolic Stability : Assess hepatic microsome half-life to prioritize derivatives for in vivo studies .
How can conflicting data regarding its biological activity be systematically addressed?
Q. Methodological Framework
- Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., ATP levels in cytotoxicity assays) .
- Batch Analysis : Compare purity (>95% by HPLC) and stereochemistry (via chiral chromatography) to rule out batch variability .
- Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects that may explain discrepancies .
What strategies are effective for elucidating structure-activity relationships (SAR) in pyrazole-carboxamide derivatives?
Q. Basic SAR Approaches
- Substituent Scanning : Replace the fluoroethyl group with chloroethyl or methyl to assess fluorine’s role in bioavailability .
- Bioisosteric Replacement : Swap thiophene with furan or pyrrole to evaluate heterocycle contributions to potency .
Q. Advanced Computational Tools
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorination using molecular dynamics simulations .
What formulation challenges exist for this compound in preclinical studies, and how can they be mitigated?
Q. Key Challenges
Q. Mitigation Strategies
- Nanoparticle Encapsulation : Use PLGA polymers to enhance solubility and control release .
- Lyophilization : Prepare stable lyophilized powders with trehalose as a cryoprotectant .
What safety protocols are critical when handling fluorinated pyrazole derivatives?
Q. Essential Protocols
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile fluorinated intermediates .
- Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
